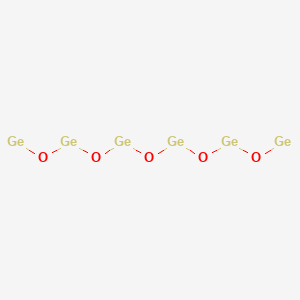![molecular formula C26H27PSi B14266231 Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane CAS No. 138833-54-2](/img/structure/B14266231.png)
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane is a complex organophosphorus compound with the molecular formula C26H27PSi. This compound is characterized by the presence of a phosphorane core, substituted with triphenyl groups and a trimethylsilyl-pent-2-en-4-ynylidene moiety. It has a molecular weight of 398.55 g/mol .
Méthodes De Préparation
The synthesis of Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable alkyne precursor under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Analyse Des Réactions Chimiques
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Applications De Recherche Scientifique
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorane core. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to undergo various chemical transformations .
Comparaison Avec Des Composés Similaires
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane can be compared with other similar compounds, such as:
Triphenylphosphine: A simpler phosphine compound without the trimethylsilyl-pent-2-en-4-ynylidene moiety.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the triphenyl and pent-2-en-4-ynylidene components.
Phosphoranes: A class of compounds with a pentavalent phosphorus atom, similar to the core structure of the compound .
The uniqueness of this compound lies in its combination of the phosphorane core with the trimethylsilyl-pent-2-en-4-ynylidene moiety, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
138833-54-2 |
|---|---|
Formule moléculaire |
C26H27PSi |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
triphenyl(5-trimethylsilylpent-2-en-4-ynylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H27PSi/c1-28(2,3)23-15-7-14-22-27(24-16-8-4-9-17-24,25-18-10-5-11-19-25)26-20-12-6-13-21-26/h4-14,16-22H,1-3H3 |
Clé InChI |
OMGXGUOZJHRJRM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


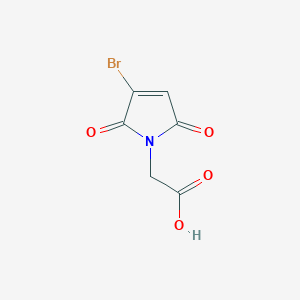
![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)
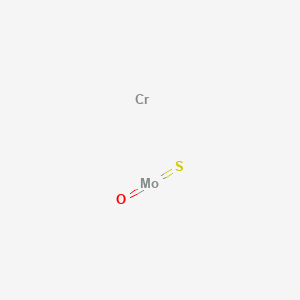
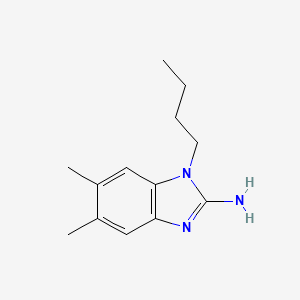
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
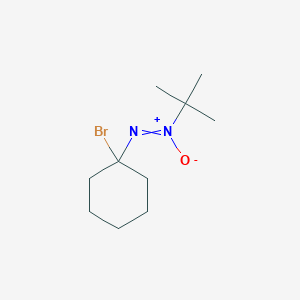
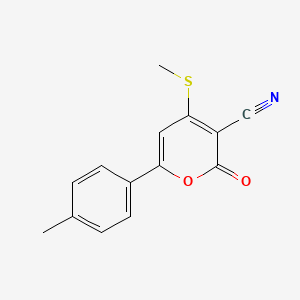
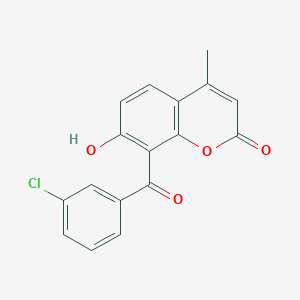
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
![4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14266207.png)
![2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14266214.png)
![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)
